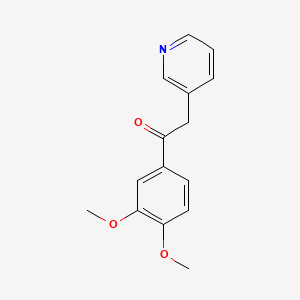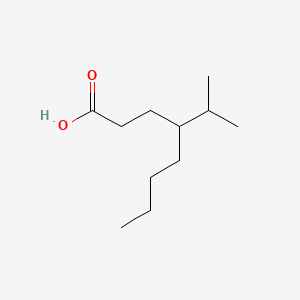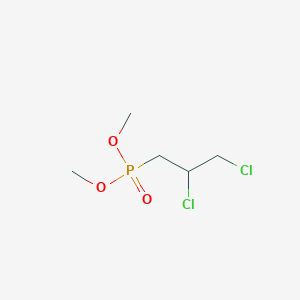
3,4-Chrysenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Chrysenedione: is an organic compound with the molecular formula C18H10O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains two ketone groups at the 3 and 4 positions of the chrysene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Chrysenedione can be synthesized through several methods. One common approach involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Chrysenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: More oxidized polycyclic aromatic compounds.
Reduction: 3,4-Dihydroxychrysene.
Substitution: Halogenated or nitrated derivatives of chrysene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Chrysenedione is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic aromatic structure makes it a candidate for investigating DNA intercalation and other biochemical processes.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Studies have shown that certain derivatives of chrysene exhibit cytotoxic properties against cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,4-Chrysenedione involves its interaction with molecular targets such as enzymes and DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, the ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1,4-Chrysenedione: Another derivative of chrysene with ketone groups at the 1 and 4 positions.
2,8-Chrysenedione: A compound with ketone groups at the 2 and 8 positions of chrysene.
Comparison: 3,4-Chrysenedione is unique due to the specific positioning of its ketone groups, which influences its chemical reactivity and biological interactions. Compared to 1,4-Chrysenedione and 2,8-Chrysenedione, this compound may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications.
Eigenschaften
CAS-Nummer |
103088-83-1 |
|---|---|
Molekularformel |
C18H10O2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
chrysene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H |
InChI-Schlüssel |
LLOUAGKAVSGKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
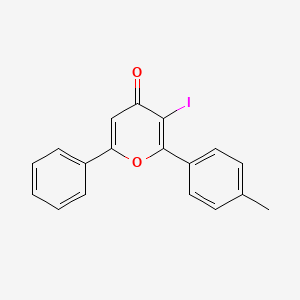
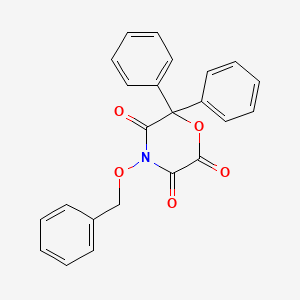

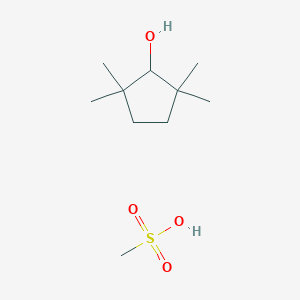

![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
